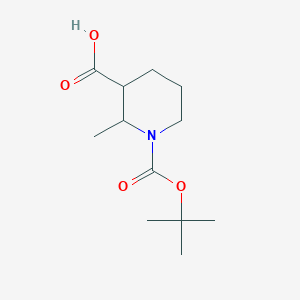

1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The tert-butyloxycarbonyl protecting group or tert-butoxycarbonyl protecting group (BOC group) is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .

Molecular Structure Analysis

The tert-butyloxycarbonyl protecting group or tert-butoxycarbonyl protecting group (BOC group) is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Chemical Reactions Analysis

The stepwise removal of Boc is achieved by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile . The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide .

Applications De Recherche Scientifique

Chemical Synthesis and Modification

1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid is a compound of interest in chemical synthesis, particularly for its role in tert-butoxycarbonylation reactions. The tert-butoxycarbonyl (Boc) group is a protective group used extensively in peptide synthesis. It protects the amine functionality during the synthesis process, allowing for selective reactions to occur elsewhere in the molecule. This compound, through its Boc group, enables chemoselective protection of amines under mild conditions, which is a crucial aspect in the synthesis of peptides and other nitrogen-containing organic compounds.

- Yukako Saito, H. Ouchi, and H. Takahata (2006) described the use of a novel tert-butoxycarbonylation reagent for acidic proton-containing substrates, highlighting the efficiency and selectivity of such reactions under mild conditions (Saito et al., 2006).

- F. Xue and R. Silverman (2010) reported on an alkoxide anion-triggered Boc group migration, demonstrating an unusual mechanism through a base-generated alkoxide, which underscores the versatility of Boc-protected intermediates in synthesis (Xue & Silverman, 2010).

Peptide and Amino Acid Derivative Synthesis

The Boc group is pivotal in the synthesis of peptide and amino acid derivatives. It provides a means to protect the amine group of amino acids, allowing for the controlled formation of peptide bonds without unwanted side reactions. This is particularly useful in solid-phase peptide synthesis, where the Boc group can be removed under acidic conditions without disturbing other protective groups.

- Bettina Bakonyi et al. (2013) developed a synthesis for stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, highlighting the role of Boc protection in the synthesis of complex amino acid derivatives (Bakonyi et al., 2013).

- Wang Gan et al. (2013) described a scalable synthesis of a Boc-protected azabicyclohexane derivative, emphasizing the importance of Boc protection in developing synthetic routes for novel amino acid derivatives (Gan et al., 2013).

Advanced Materials and Catalysis

The Boc group's role extends beyond simple protection; it is also involved in the synthesis of advanced materials and as an intermediate in catalytic processes. The ability to introduce and remove the Boc group selectively enables the preparation of complex molecules with precise control over functionality, which is essential for developing novel materials and catalysts.

For instance, A. Heydari et al. (2007) utilized H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines, showcasing an environmentally friendly and efficient method for introducing Boc protection in a variety of substrates (Heydari et al., 2007).

Mécanisme D'action

Safety and Hazards

The chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .

Orientations Futures

The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . This suggests potential future directions in the field of peptide synthesis.

Propriétés

IUPAC Name |

2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-8-9(10(14)15)6-5-7-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNCDXAIDIETKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-3-(1H-pyrazol-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2583680.png)

![1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride](/img/no-structure.png)

![N-{1-Cyano-1-[(3,4-dimethoxyphenyl)methyl]ethyl}acetamide](/img/structure/B2583685.png)

![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B2583686.png)

![Ethyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B2583690.png)

![(E)-N-(2,4-dimethoxyphenyl)-2-(6'-methyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)hydrazinecarbothioamide](/img/structure/B2583694.png)

acetate](/img/structure/B2583697.png)